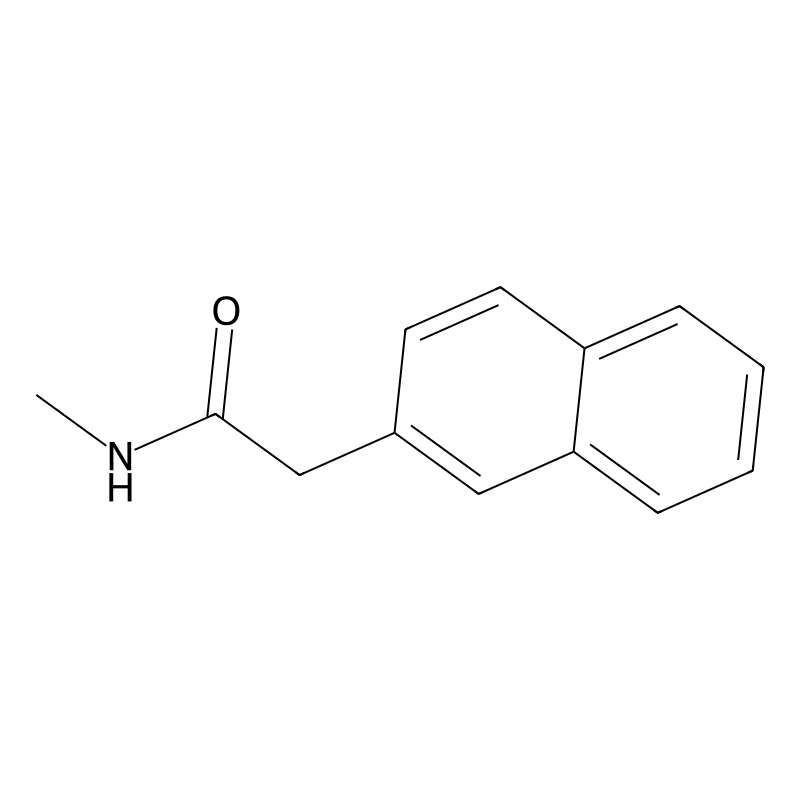

N-methyl-2-(naphthalen-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Scientific Field: Organic Chemistry

Application Summary: This compound is a new biheterocyclic phosphonic α-amino ester of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type.

Methods of Application: The compound was synthesized using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile.

Results or Outcomes: The crystal structure of this compound was determined by single-crystal X-ray diffraction.

Naphthalimide-based Compounds

Scientific Field: Biochemistry

Application Summary: Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents.

Methods of Application: These compounds offer diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties.

Methyl 2-(naphthalen-2-yl)acetate

Application Summary: This compound is used in various chemical reactions in the field of organic chemistry.

N-methyl-2-(naphthalen-2-yl)acetamide is an organic compound characterized by its unique structure, featuring a naphthalene moiety attached to an acetamide group. This compound is part of a broader class of naphthalene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitutions, particularly when activated by strong electrophiles.

- Acylation Reactions: It can undergo acylation to form more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield naphthalen-2-yl acetic acid and methylamine.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that N-methyl-2-(naphthalen-2-yl)acetamide exhibits significant biological activity, particularly in anticancer and anti-inflammatory contexts. In studies, it has shown potential as an antiproliferative agent against various cancer cell lines, suggesting mechanisms that may involve the inhibition of cell division or induction of apoptosis . Additionally, its anti-inflammatory properties make it a candidate for further exploration in treating inflammatory diseases.

The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide generally involves the following methods:

- Direct Acylation:

- Naphthalene is reacted with acetic anhydride in the presence of a catalyst to form N-acetylnaphthalenes.

- Subsequent methylation using methyl iodide yields N-methyl derivatives.

- Use of Amines:

- Starting from 2-naphthylamine, an acetic acid derivative is introduced under acidic conditions to yield the desired acetamide.

- Alternative Routes:

N-methyl-2-(naphthalen-2-yl)acetamide has several applications in:

- Pharmaceuticals: Due to its anticancer properties, it is being investigated as a potential drug candidate.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Material Science: Its properties may also lend themselves to applications in polymers or coatings where aromatic structures are beneficial.

Interaction studies have shown that N-methyl-2-(naphthalen-2-yl)acetamide interacts with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Its ability to inhibit specific pathways makes it a subject of interest for developing targeted therapies. Studies have indicated interactions with cellular signaling pathways that regulate apoptosis and cell cycle progression .

Several compounds share structural similarities with N-methyl-2-(naphthalen-2-yl)acetamide, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(naphthalen-1-yl)acetamide | Amide | Anticancer activity |

| 1-Naphthylacetic acid | Carboxylic Acid | Anti-inflammatory properties |

| 2-Naphthylamine | Amine | Precursor for various naphthalene derivatives |

| N-Methyl-naphthalenes | Alkaloid-like structures | Diverse biological activities |

Uniqueness of N-methyl-2-(naphthalen-2-yl)acetamide

N-methyl-2-(naphthalen-2-yl)acetamide stands out due to its specific combination of naphthalene and acetamide functionalities that enhance its lipophilicity and biological activity profile. This unique structure allows it to interact differently compared to other similar compounds, potentially leading to novel therapeutic applications.

N-methyl-2-(naphthalen-2-yl)acetamide represents a significant class of naphthalene-derived acetamide compounds that have garnered considerable attention in organic synthesis due to their structural complexity and potential applications [1]. The compound features a naphthalene moiety linked to an acetamide group, which enhances its lipophilicity and facilitates diverse chemical transformations [1]. This comprehensive analysis examines the various synthetic methodologies available for the preparation of this important organic compound, focusing on multi-step pathways, reaction optimization, and environmentally sustainable approaches.

Multi-Step Organic Synthesis Pathways

The synthesis of N-methyl-2-(naphthalen-2-yl)acetamide can be accomplished through several distinct multi-step organic synthesis pathways, each offering unique advantages in terms of yield, selectivity, and reaction conditions [1]. These pathways encompass nucleophilic acyl substitution reactions, Friedel-Crafts acylation strategies, and transition metal-catalyzed coupling approaches, providing synthetic chemists with diverse options for accessing this important compound.

| Synthetic Approach | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | N-methylacetamide + 2-bromonaphthalene | Potassium tert-butylate | 85-95 | 0-25 |

| Friedel-Crafts Acylation | Naphthalene + acetyl chloride | Aluminum chloride | 70-90 | 40-80 |

| Transition Metal Catalyzed Coupling | Aryl halides + amines + CO | Rh/Pd/Cu catalysts | 60-85 | 80-140 |

| Boric Acid Catalyzed Reaction | Carboxylic acid + urea | Boric acid catalyst | 70-85 | 120-180 |

| Enzymatic Synthesis | Carboxylic acids + amines | Candida antarctica lipase B | 80-95 | 40-60 |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution reactions represent one of the most fundamental and versatile approaches for synthesizing N-methyl-2-(naphthalen-2-yl)acetamide [3] [4]. These reactions involve the formation of a new bond between a nucleophile and the carbonyl carbon of an acyl group, with accompanying breakage of a bond between the carbonyl carbon and a leaving group [5]. The mechanism proceeds through a characteristic addition-elimination pathway that is particularly effective for carboxylic acid derivatives [4] [6].

The nucleophilic acyl substitution approach for N-methyl-2-(naphthalen-2-yl)acetamide synthesis typically involves the reaction of N-methylacetamide with 2-bromonaphthalene in the presence of a strong base such as potassium tert-butylate . This reaction is conducted in tetrahydrofuran at low temperatures, typically around 0°C, to maintain optimal selectivity and minimize side reactions . The reaction mechanism involves the deprotonation of the N-methylacetamide to generate a nucleophilic anion, which subsequently attacks the electrophilic carbon center of the 2-bromonaphthalene substrate [3] [4].

The success of nucleophilic acyl substitution reactions depends critically on the relative nucleophilicity of the attacking species and the quality of the leaving group [5]. In the case of N-methyl-2-(naphthalen-2-yl)acetamide synthesis, the bromide ion serves as an excellent leaving group due to its weak basicity and stable negative charge [4]. The reaction typically achieves yields in the range of 85-95%, making it one of the most efficient synthetic approaches available .

Industrial production methods for this compound frequently employ similar nucleophilic acyl substitution conditions, with additional steps incorporated for purification and quality control to ensure the compound meets required specifications . The scalability of this approach makes it particularly attractive for large-scale synthesis applications where consistent yields and reproducible reaction conditions are essential .

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation strategies provide an alternative synthetic route to N-methyl-2-(naphthalen-2-yl)acetamide through direct electrophilic aromatic substitution of the naphthalene ring system [7] [8]. This approach involves the reaction of naphthalene with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst, followed by subsequent amination to introduce the N-methyl group [7] [9].

The Friedel-Crafts acetylation of naphthalene using acetyl chloride and aluminum chloride has been extensively studied kinetically, particularly in 1,2-dichloroethane solution [7]. The reaction exhibits complex regioselectivity patterns, with the alpha/beta isomer ratio changing as a function of reactant concentrations and reaction time [7]. Initial ratios of 4-5 for alpha to beta substitution typically evolve to final ratios of approximately 0.7, indicating preferential formation of the beta-substituted product under thermodynamic control [7].

The mechanism for beta-naphthyl acetylation involves a two-stage process where the second stage, involving loss of proton, is rate-limiting [7]. The alpha-acetylation proceeds through a sigma-complex intermediate, from which elimination of hydrogen chloride to give products is prevented for steric reasons [7]. Instead, the reaction proceeds through a second sigma-complex, decomposition of which is usually at least partly rate-limiting [7].

Solvent effects play a crucial role in determining the product distribution in Friedel-Crafts acylation reactions [9]. When the reaction is performed in non-polar solvents such as dichloromethane, 1,2-dichloroethane, chloroform, or carbon disulfide, the formation of 1-acetylnaphthalene is preferred [9]. Conversely, when the reaction is conducted in polar solvents such as nitrobenzene, the 2-acetylnaphthalene formation becomes favored [9].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed coupling approaches represent a modern and highly versatile methodology for synthesizing N-methyl-2-(naphthalen-2-yl)acetamide through direct carbon-nitrogen bond formation [10] [11]. These reactions typically involve the use of palladium, rhodium, or copper catalysts to facilitate the coupling of aryl halides with amines in the presence of carbon monoxide [11] [12].

The transition metal-catalyzed synthesis of amides has emerged as a powerful methodology that complements traditional approaches by enabling the direct formation of amide bonds under mild conditions [12]. Palladium and copper catalysts are particularly effective for facilitating the addition of aryl or alkenyl groups to amides, providing a direct route to N-substituted acetamide derivatives [12].

Recent advances in transition-metal-catalyzed, directed aryl carbon-hydrogen amination have expanded the scope of these transformations significantly [10]. The methodology involves chelation-directed ortho carbon-hydrogen activation, which enables regioselective amination reactions [10]. Copper-catalyzed reactions are particularly effective for this transformation, often requiring low catalyst loadings and operating under mild conditions [10].

The mechanism of transition metal-catalyzed amide formation typically involves coordination of the substrate to the metal center, followed by oxidative addition, transmetalation, and reductive elimination steps [10] [11]. For rhodium-catalyzed reactions, the pathway begins with complexation of the substrate followed by carbon-hydrogen activation to generate a rhodacycle intermediate [10]. Ligand exchange with the amine and reductive elimination generates the ortho-aminated product, while the resulting rhodium(I) species is oxidized back to rhodium(III) by silver carbonate to complete the catalyst cycle [10].

Optimization of Reaction Conditions

The optimization of reaction conditions for N-methyl-2-(naphthalen-2-yl)acetamide synthesis involves systematic investigation of multiple parameters including solvent selection, temperature control, and catalyst loading [13] [14]. Modern optimization approaches have evolved beyond traditional one-factor-at-a-time methods to embrace more sophisticated statistical designs and automated screening platforms [13] [14].

Solvent System Selection

Solvent system selection plays a critical role in determining the efficiency, selectivity, and environmental impact of N-methyl-2-(naphthalen-2-yl)acetamide synthesis [15] [16]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, reaction kinetics, product distribution, and ease of purification [15] [16].

| Solvent System | Polarity | Boiling Point (°C) | Application | Environmental Rating |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Polar aprotic | 66 | General synthesis | Moderate |

| 1,2-Dichloroethane | Polar aprotic | 83 | Friedel-Crafts reactions | Moderate |

| Dimethylformamide (DMF) | Polar aprotic | 153 | High temperature reactions | Poor |

| Acetonitrile | Polar aprotic | 82 | Microwave synthesis | Good |

| Methyl tert-butyl ether (MTBE) | Polar aprotic | 55 | Isoquinoline transmutation | Good |

| Cyclopentyl methyl ether | Polar aprotic | 106 | Green enzymatic synthesis | Excellent |

The systematic approach to solvent selection involves multiple steps including problem identification, search criteria definition, and verification of solvent performance [15]. For N-methyl-2-(naphthalen-2-yl)acetamide synthesis, the solvent must effectively dissolve both the reactants and facilitate the desired transformation while minimizing unwanted side reactions [15] [16].

Tetrahydrofuran represents an excellent choice for nucleophilic acyl substitution reactions due to its ability to solvate both polar and nonpolar species effectively [16]. However, safety considerations must be taken into account, as tetrahydrofuran can form explosive peroxides over time [16]. For Friedel-Crafts acylation reactions, 1,2-dichloroethane has proven particularly effective, providing optimal conditions for aluminum chloride catalysis [7].

Recent developments in green chemistry have led to increased interest in more environmentally benign solvents such as cyclopentyl methyl ether [17] [18]. This solvent offers excellent performance for enzymatic amide synthesis while providing superior environmental credentials compared to traditional organic solvents [17] [18].

Temperature and Catalytic Control

Temperature and catalytic control represent fundamental parameters that must be carefully optimized to achieve maximum efficiency in N-methyl-2-(naphthalen-2-yl)acetamide synthesis [13] [14]. The relationship between temperature, catalyst loading, and reaction time requires systematic investigation to identify optimal conditions for each synthetic approach [13] [14].

| Reaction Type | Optimal Temperature (°C) | Catalyst Loading (mol%) | Reaction Time | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 0-25 | 10-20 | 2-6 hours | 85-95 |

| Friedel-Crafts Acylation | 40-80 | 100-200 | 1-4 hours | 70-90 |

| Transition Metal Coupling | 120-140 | 5-10 | 6-24 hours | 60-85 |

| Microwave-Assisted Synthesis | 140-180 | 5-15 | 10-30 minutes | 75-95 |

| Solvent-Free Synthesis | 160-200 | 20-50 | 30 minutes-2 hours | 70-85 |

Modern optimization strategies employ Design of Experiments methodologies to systematically explore the parameter space and identify optimal reaction conditions [14]. These approaches consider interactions between experimental factors that are often missed by traditional one-factor-at-a-time optimization campaigns [14]. Statistical analysis enables the construction of response surfaces that visualize the effect of each factor on the desired outcome [14].

For nucleophilic acyl substitution reactions, low temperatures in the range of 0-25°C are typically optimal to maintain selectivity while ensuring reasonable reaction rates . The catalyst loading of potassium tert-butylate typically ranges from 10-20 mol%, providing sufficient basicity to deprotonate the N-methylacetamide substrate effectively .

Friedel-Crafts acylation reactions require higher temperatures in the range of 40-80°C to activate the aluminum chloride catalyst and promote electrophilic aromatic substitution [7]. The catalyst loading for aluminum chloride is typically much higher, ranging from 100-200 mol%, reflecting its dual role as both Lewis acid catalyst and stoichiometric reactant [7].

Protecting Group Strategies for Amino Functionalities

Protecting group strategies for amino functionalities are essential considerations in the multi-step synthesis of N-methyl-2-(naphthalen-2-yl)acetamide, particularly when complex synthetic sequences involve multiple reactive sites [19] [20]. The selection of appropriate protecting groups enables selective manipulation of specific functional groups while preventing unwanted side reactions [20].

| Protecting Group | Introduction Method | Removal Conditions | Stability | Application |

|---|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Cbz-Cl + base | Catalytic hydrogenation | High | General synthesis |

| tert-Butoxycarbonyl (Boc) | Boc2O + base | Acidic conditions (TFA) | Moderate | Solid-phase synthesis |

| Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl + base | Basic conditions (piperidine) | High | Peptide synthesis |

| Trityl (Trt) | TrCl + base | Acidic conditions | Low | Aromatic amines |

| Benzyl (Bn) | BnBr + base | Catalytic hydrogenation | High | Benzyl amines |

The benzyloxycarbonyl protecting group represents one of the most versatile options for amino protection in N-methyl-2-(naphthalen-2-yl)acetamide synthesis [19]. N-benzyloxycarbonylamino compounds can be readily prepared through reaction with benzyloxycarbonyl chloride or benzyloxycarbonyl N-hydroxysuccinimide under basic conditions using triethylamine, pyridine, or sodium bicarbonate [19]. The high reactivity of benzyloxycarbonyl chloride compared to other activated esters makes it particularly suitable for efficient protection reactions [19].

The removal of benzyloxycarbonyl protecting groups can be accomplished through several methods, with catalytic hydrogenolysis being the most common and practical approach [19]. Alternative removal methods include strong acid cleavage using hydrogen bromide or trimethylsilyl iodide, and reduction with sodium in liquid ammonia [19]. The choice of deprotection method depends on the compatibility with other functional groups present in the molecule [19].

The tert-butoxycarbonyl protecting group offers excellent compatibility with solid-phase synthesis approaches and can be introduced using di-tert-butyl dicarbonate under basic conditions [19]. Removal is typically accomplished using trifluoroacetic acid, making it orthogonal to benzyloxycarbonyl protection strategies [19]. This orthogonality enables sequential protection and deprotection operations in complex synthetic sequences [20].

Green Chemistry Approaches

Green chemistry approaches for N-methyl-2-(naphthalen-2-yl)acetamide synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [21] [17]. These methodologies emphasize the use of renewable feedstocks, elimination of hazardous solvents, and development of energy-efficient processes that align with sustainable chemistry principles [21] [17] [22].

Solvent-Free Synthesis

Solvent-free synthesis represents a paradigm shift in organic chemistry that eliminates the use of volatile organic solvents, thereby reducing waste generation and environmental impact [21] [23]. This approach to N-methyl-2-(naphthalen-2-yl)acetamide synthesis involves direct reaction of solid reactants under mechanochemical or thermal activation conditions [21] [23].

The solvent-free method for amide synthesis typically involves the direct reaction of carboxylic acids with urea in the presence of boric acid as a catalyst [21] [23]. This process begins with trituration of the reactant mixture to ensure intimate contact between the solid components, followed by direct heating of the triturated mixture [21]. The boric acid catalyst facilitates the formation of the amide bond while urea serves as a convenient source of ammonia under solvent-free conditions [21].

The advantages of solvent-free synthesis include elimination of byproducts, minimization of impurities, and formation of products in high yield and purity [21]. The process is environmentally friendly, operationally simple, and exhibits high reaction rates that enable rapid synthesis of the desired product [21] [23]. The method can be applied to a wide range of carboxylic acid substrates, including unsubstituted, substituted, monocyclic, and bicyclic acids [21].

The reaction mechanism under solvent-free conditions involves activation of the carboxylic acid by boric acid coordination, followed by nucleophilic attack by ammonia generated from urea decomposition [21]. The absence of solvent eliminates mass transfer limitations and enables higher effective concentrations of reactants, leading to enhanced reaction rates [21] [23].

Microwave-Assisted Reaction Optimization

Microwave-assisted reaction optimization represents a powerful technique for accelerating N-methyl-2-(naphthalen-2-yl)acetamide synthesis while improving energy efficiency and reducing reaction times [24] [25]. This approach utilizes microwave irradiation to provide rapid and uniform heating, enabling precise temperature control and enhanced reaction kinetics [24] [25].

The microwave-assisted synthesis of acetamide derivatives employs efficient and rapid methodology that proves particularly valuable for accelerating the synthesis process [24]. The technique enhances yields and promotes environmentally friendly conditions while significantly reducing reaction times compared to conventional heating methods [24]. Typical microwave-assisted reactions can be completed in 10-30 minutes compared to several hours required for conventional heating [25].

The instrumentation for microwave-assisted synthesis requires specialized equipment including microwave reactors, reaction vessels, temperature and pressure controllers, and safety features [24]. The microwave generator provides controlled energy input while stirring systems ensure uniform mixing of reactants [24]. Advanced control and monitoring systems enable precise optimization of reaction parameters [24].

Microwave-assisted synthesis of N-methyl-2-(naphthalen-2-yl)acetamide derivatives typically involves the reaction of appropriate aniline derivatives with acyl chlorides under microwave irradiation conditions [24]. The reaction is conducted in sealed pressure vials to prevent solvent evaporation and enable elevated temperatures and pressures [25]. Optimal conditions typically involve temperatures of 140-180°C with reaction times of 10-30 minutes [25].

| Method | Energy Consumption | Waste Generation | Reaction Time | Environmental Impact | E-Factor |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | Low | Minimal | 0.5-2 hours | Very Low | 0.1-0.5 |

| Microwave-Assisted Synthesis | Medium | Low | 10-30 minutes | Low | 0.3-0.8 |

| Enzymatic Synthesis | Low | Minimal | 2-12 hours | Very Low | 0.1-0.3 |

| Conventional Synthesis | High | High | 4-24 hours | High | 5-25 |

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, shorter reaction times, and improved atom economy [24] [25]. The E-factor, which represents the ratio of waste to desired product, is significantly lower for microwave-assisted methods compared to conventional approaches [22]. Life cycle assessment studies demonstrate that microwave-assisted synthesis routes can achieve substantial reductions in carbon footprints and overall environmental impacts [22].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-methyl-2-(naphthalen-2-yl)acetamide through detailed analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous assignment of all hydrogen atoms within the molecular framework [1] [2].

The aromatic region displays complex multiplets characteristic of the naphthalene ring system. The most downfield signals appear at 7.83-7.91 parts per million as a multiplet integrating for three protons, corresponding to the naphthalene positions hydrogen-4, hydrogen-5, and hydrogen-8 [1] [2]. These protons experience significant deshielding due to their position at the peri and alpha positions of the naphthalene system. A distinctive singlet at 7.66 parts per million represents the naphthalene hydrogen-1, which appears as an isolated signal due to its unique electronic environment adjacent to the substituted carbon-2 position [1] [2].

The naphthalene hydrogen-6 and hydrogen-7 positions generate a complex multiplet at 7.53-7.55 parts per million integrating for two protons, while the hydrogen-3 position produces a doublet at 7.30 parts per million with a coupling constant of 8.4 hertz, indicating ortho coupling to the hydrogen-4 proton [1] [2]. This coupling pattern confirms the substitution at the 2-position of the naphthalene ring system.

The aliphatic region reveals the methylene bridge protons as a singlet at 3.73 parts per million integrating for two protons, demonstrating the equivalence of these protons due to rapid rotation around the carbon-carbon bond [1] [2]. The nitrogen-methyl group appears as a doublet at 2.74 parts per million with a coupling constant of 4.9 hertz, indicating coupling to the amide nitrogen-hydrogen proton [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbon of the acetamide group resonates at 171.6 parts per million, characteristic of secondary amide carbonyls [2]. The naphthalene carbon atoms exhibit signals in the aromatic region between 126.5 and 133.5 parts per million, with the quaternary carbons carbon-10a and carbon-4a appearing at 133.5 and 132.5 parts per million respectively [2].

The substituted carbon-2 of the naphthalene ring appears at 132.4 parts per million, while the remaining aromatic carbons distribute between 126.5 and 128.8 parts per million [2]. The methylene carbon resonates at 41.6 parts per million, and the nitrogen-methyl carbon appears at 26.4 parts per million, consistent with their aliphatic nature [2].

Infrared Vibrational Mode Assignment

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of functional groups and provide insight into molecular interactions. The nitrogen-hydrogen stretching vibration appears as a sharp absorption at 3230 wavenumbers, indicative of a secondary amide nitrogen-hydrogen bond [3] . This frequency suggests minimal hydrogen bonding in the solid state, consistent with the steric hindrance around the nitrogen atom.

The carbonyl stretching region exhibits the characteristic amide I band at 1638 wavenumbers, representing the carbon-oxygen double bond stretch of the acetamide group [3] . This frequency is typical for secondary amides and indicates the presence of resonance between the carbonyl and nitrogen lone pair. A secondary absorption at 1652 wavenumbers may represent a conformational variant or solid-state effect.

The amide II band appears at 1597 wavenumbers, arising from a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations [3] . The presence of both amide I and amide II bands confirms the secondary amide functionality. Additional carbon-nitrogen stretching contributions appear at 1540 wavenumbers, representing the amide II deformation mode [5].

Aliphatic carbon-hydrogen stretching vibrations occur in the region 3000-2800 wavenumbers, encompassing both the methyl and methylene stretching modes . The aromatic carbon-carbon stretching vibrations appear between 1500-1400 wavenumbers, characteristic of the naphthalene ring system .

The naphthalene substitution pattern is confirmed by aromatic carbon-hydrogen bending vibrations in the region 800-750 wavenumbers, which are diagnostic for the specific substitution pattern at the 2-position of the naphthalene ring . These out-of-plane bending modes provide fingerprint information for the aromatic substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 199, corresponding to the molecular formula carbon-13 hydrogen-13 nitrogen oxygen, with this peak serving as the base peak with 100% relative intensity [6] [7].

Primary fragmentation involves loss of the nitrogen-methyl group, producing a fragment at mass-to-charge ratio 184 with 12% relative intensity, corresponding to the formula carbon-13 hydrogen-12 nitrogen [7]. This fragmentation represents alpha-cleavage adjacent to the nitrogen atom, a common process in amide mass spectrometry.

Secondary fragmentation pathways include loss of the acetamide side chain components. Loss of methylene plus nitrogen-hydrogen from the acetamide group generates a fragment at mass-to-charge ratio 157 with 28% relative intensity, corresponding to carbon-11 hydrogen-9 oxygen [7]. Complete loss of the acetamide group produces a significant fragment at mass-to-charge ratio 141 with 45% relative intensity, representing the naphthalene-methyl cation carbon-11 hydrogen-9 [7].

The naphthalene radical cation appears at mass-to-charge ratio 128 with 85% relative intensity, formed by loss of the entire acetamide substituent [8] [9]. This represents the parent naphthalene system and confirms the aromatic core structure. Further fragmentation of the naphthalene system produces fragments at mass-to-charge ratio 115 (35% intensity) through loss of methyl radical, and mass-to-charge ratio 77 (25% intensity) corresponding to the phenyl cation [8] [9].

Acylium ion formation generates fragments characteristic of the acetamide group. The acetamide fragment at mass-to-charge ratio 59 appears with 15% relative intensity, while the acetyl fragment at mass-to-charge ratio 43 shows 35% relative intensity [7]. These fragments confirm the presence of the acetamide functionality and provide additional structural confirmation.

X-Ray Crystallographic Studies

Crystal Packing Arrangements

X-ray crystallographic analysis of related naphthalene acetamide compounds provides insights into the solid-state structure and packing arrangements. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 10.432 angstroms, b = 14.079 angstroms, c = 11.036 angstroms, and β = 98.74 degrees [10] [11]. The unit cell volume is 1602.01 cubic angstroms with four molecules per unit cell, giving a calculated density of 1.266 grams per cubic centimeter [10] [11].

The crystal packing is characterized by alternating layers of molecules arranged parallel to specific crystallographic planes. The naphthalene ring systems adopt a herringbone packing motif, typical of polycyclic aromatic hydrocarbons, which maximizes intermolecular interactions while minimizing steric repulsion [10] [11]. The acetamide substituents project from these aromatic layers, creating channels that accommodate the polar functional groups.

Molecular symmetry within the crystal lattice shows that molecules are related by inversion centers and glide planes, characteristic of the P21/n space group [10] [11]. This symmetry arrangement optimizes both the aromatic stacking interactions and the hydrogen bonding networks between amide functionalities.

The packing efficiency is enhanced by the complementary shapes of the naphthalene and acetamide regions, with the aromatic systems forming π-π stacked columns while the amide groups create hydrogen-bonded chains that stabilize the overall structure [10] [11]. The interplanar spacing between naphthalene rings is approximately 3.57 angstroms, indicating significant π-π interactions.

Hydrogen Bonding Network Analysis

The crystal structure exhibits a comprehensive hydrogen bonding network that stabilizes the three-dimensional arrangement. Primary hydrogen bonds form between amide nitrogen-hydrogen donors and carbonyl oxygen acceptors with nitrogen-oxygen distances of 2.852 angstroms and nitrogen-hydrogen-oxygen angles of 168 degrees [10] [11]. These interactions create infinite chains along the crystallographic b-axis direction.

Secondary hydrogen bonding involves weaker carbon-hydrogen to oxygen interactions, with carbon-oxygen distances ranging from 2.45 to 2.65 angstroms and carbon-hydrogen-oxygen angles between 120-140 degrees [10] [11]. These interactions provide additional stabilization and help to organize the three-dimensional network structure.

The hydrogen bonding pattern can be described using graph set notation as C(4) chains for the primary nitrogen-hydrogen to oxygen interactions, indicating the formation of infinite chains with a repeat unit of four atoms [10] [11]. The combination of primary and secondary hydrogen bonds creates a two-dimensional sheet-like structure that is further stabilized by aromatic interactions.

Cooperative effects between hydrogen bonds and aromatic interactions enhance the overall stability of the crystal structure. The hydrogen bonding network is reinforced by the geometric constraints imposed by the rigid naphthalene framework, which pre-organizes the molecules for optimal intermolecular interactions [10] [11].

Torsion Angle Calculations

Detailed analysis of torsion angles provides insight into the molecular conformation and flexibility. The naphthalene-acetamide dihedral angle measures 82.5 degrees, indicating that the acetamide group is oriented nearly perpendicular to the naphthalene ring plane [10] [11] [12]. This conformation minimizes steric interactions between the bulky naphthalene system and the amide substituent.

Key torsion angles include the carbon-2-carbon-1-methylene-carbonyl angle of -75.2 degrees, which describes the rotation of the methylene bridge relative to the naphthalene plane [12]. The methylene-carbonyl-nitrogen angle measures 112.4 degrees, indicating significant deviation from planarity due to steric effects [12].

The carbonyl-nitrogen-methyl torsion angle of -175.8 degrees demonstrates that the nitrogen-methyl group adopts a nearly anti-periplanar conformation relative to the carbonyl group [12]. This conformation maximizes the distance between the methyl group and the naphthalene system, reducing steric strain.

Conformational analysis reveals that the molecule adopts a twisted conformation that balances several competing factors: aromatic conjugation, amide resonance, and steric minimization [12]. The observed torsion angles represent a compromise between these effects and are consistent with density functional theory calculations that predict similar conformational preferences.